1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
This urea derivative features a trifluoromethylphenyl group at the ortho position, a thiophen-3-ylmethyl group, and a 2-methoxyethyl chain.
Properties
IUPAC Name |
1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c1-23-8-7-21(10-12-6-9-24-11-12)15(22)20-14-5-3-2-4-13(14)16(17,18)19/h2-6,9,11H,7-8,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQZQSUEGLYUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea core.
Introduction of Functional Groups: Sequentially introducing the methoxyethyl, thiophen-3-ylmethyl, and trifluoromethylphenyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The compound’s unique substituents distinguish it from other urea derivatives:
Key Observations :
- Thiophene vs. Pyridine/Thiazole : The thiophen-3-ylmethyl group provides an electron-rich heterocycle, differing from pyridine (e.g., 7n) or thiazole (e.g., 8j) derivatives, which may alter π-π stacking or solubility .
- Methoxyethyl Chain: The 2-methoxyethyl group could enhance solubility compared to rigid substituents like adamantyl (e.g., compound 21 in ) or morpholino (e.g., M64HCl) .
Key Observations :
- The target compound’s molecular weight (~434.4 g/mol) falls within the range of bioactive urea derivatives, suggesting compatibility with drug-like properties .
- High yields (80–96%) in analogous compounds (e.g., ) highlight efficient synthetic routes for trifluoromethylphenyl ureas, which may extend to the target compound.
Future Research :
- Synthesize the compound and evaluate pharmacokinetics, cytotoxicity, and target selectivity.
- Compare with para-trifluoromethyl analogs (e.g., 7n ) to assess positional effects on bioactivity.
Biological Activity
1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound belonging to the class of phenyl urea derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunotherapy. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of 1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is primarily attributed to its interaction with specific molecular targets involved in cancer progression and immune response modulation. As a phenyl urea derivative, it may exhibit inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tryptophan metabolism and immune suppression in tumor microenvironments.
Inhibition of IDO1
Research has demonstrated that phenyl urea derivatives can act as selective inhibitors of IDO1. In a study evaluating various compounds for their inhibitory activity against IDO1, certain derivatives showed IC50 values ranging from 0.1 to 0.6 µM, indicating strong inhibitory potential . The presence of specific functional groups, such as the trifluoromethyl group, enhances binding affinity and selectivity towards IDO1.
Antitumor Activity
In vivo studies have indicated that phenyl urea derivatives can effectively inhibit tumor growth. For instance, a lead compound similar to 1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea exhibited tumor growth inhibition rates of approximately 40.5% in xenograft models when administered at a dosage of 15 mg/kg daily . Such findings suggest that this class of compounds may serve as promising candidates for cancer therapy.
Study on Triple-Negative Breast Cancer (TNBC)
A recent investigation focused on the synthesis and evaluation of urea-based compounds for their cytotoxic effects against TNBC cell lines. The study identified that certain phenyl urea derivatives could cross the blood-brain barrier and exert cytotoxic effects on metastatic cells . This highlights the potential of compounds like 1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea in treating aggressive cancer types characterized by high rates of metastasis.
Structure-Activity Relationship (SAR)
The SAR studies conducted on various phenyl urea derivatives have elucidated key structural features that contribute to their biological activity. Modifications in the benzene ring or the introduction of electron-withdrawing groups significantly influenced the inhibitory potency against IDO1 . Understanding these relationships aids in optimizing the design of new compounds with enhanced efficacy.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
